molecular formula C15H11FN2OS2 B5634107 1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone

1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone

Cat. No. B5634107
M. Wt: 318.4 g/mol
InChI Key: GCWJVVWFDHTXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidines, including derivatives like "1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone," can be synthesized through various methods. A notable approach is the one-step synthesis via a catalytic four-component reaction using ketones, ethyl cyanoacetate, sulfur, and formamide. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, offering a green approach to synthesizing these compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives, including "1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone," is characterized by a fused ring system. The thieno[3,2-d]pyrimidine group typically forms a near-planar conformation, as observed in related compounds (Li et al., 2007).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines are known to undergo various chemical reactions, forming a wide range of derivatives. These reactions include condensation with different reagents, such as hydrazonoyl chlorides and amines, leading to compounds with diverse chemical properties and potential biological activities (El-Gazzar et al., 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. Characteristics like crystal packing, conformation, and intermolecular interactions are crucial. Weak intermolecular hydrogen bonds and π–π interactions are common, contributing to their stability and crystalline nature (Li et al., 2007).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives are diverse, largely due to the variety of functional groups that can be introduced into the core structure. These modifications can significantly alter their reactivity and interaction with biological targets, leading to various pharmacological activities. The chemical reactivity is largely dependent on the electronic nature and position of substituents on the core structure (El-Gazzar et al., 2007).

properties

IUPAC Name

1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-9(19)6-20-14-13-12(7-21-15(13)18-8-17-14)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWJVVWFDHTXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone

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